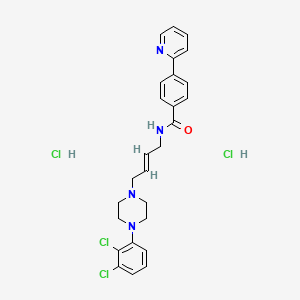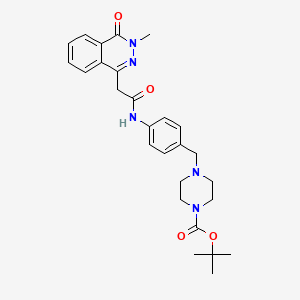
Plectranthoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plectranthoic Acid is an activator of AMPK which induces apoptotic death in prostate cancer cells.
Scientific Research Applications
Proteomic Profiling in Prostate Cancer Cells
Plectranthoic acid (PA) has demonstrated potential as an anti-cancer agent, particularly against prostate cancer. A study by Akhtar et al. (2021) revealed that PA inhibits the proliferation of prostate cancer cells. Proteomic analysis indicated that PA modulates oncogenic pro-survival and pro-apoptotic signaling pathways, particularly targeting the mTOR pathway, which is crucial for inducing apoptosis.
Phytochemical Constituents in Plectranthus Species
Research by Manikandan et al. (2017) identified various biochemical compounds in three Plectranthus species. The study, employing Gas Chromatography-Mass Spectroscopy and Fourier Transform Infra-Red Spectroscopy, found compounds like Octadecanoic acid and Ergosterol, highlighting the diversity of phytochemical constituents in the genus.
Inhibition of Gastric Acid Secretion
A study by Schultz et al. (2007) investigated Plectrinone A, a diterpenoid isolated from Plectranthus barbatus, for its effects on gastric acid secretion. The compound was found to inhibit gastric H+,K+-ATPase, potentially accounting for the plant's anti-ulcer properties.
Chemical Composition and Biological Activities
Research into the genus Plectranthus, including compounds like rosmarinic acid and other diterpenoids, has been detailed by Abdel-Mogib et al. (2002). The study highlights the variety of secondary metabolites present in Plectranthus species and their potential biological activities.
properties
CAS RN |
82373-96-4 |
|---|---|
Product Name |
Plectranthoic Acid |
Molecular Formula |
C30H48O3 |
Molecular Weight |
456.71 |
IUPAC Name |
(1S,2R,4aR,6aS,6bR,8aR,10R,12aR,12bR,14bS)-10-Hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-1-carboxylic acid |
InChI |
InChI=1S/C30H48O3/c1-18-10-13-27(4)16-17-29(6)19(24(27)23(18)25(32)33)8-9-21-28(5)14-12-22(31)26(2,3)20(28)11-15-30(21,29)7/h8,18,20-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,20+,21-,22-,23+,24+,27-,28+,29-,30-/m1/s1 |
InChI Key |
FGVWTUYHPXJYGT-GESUWCJVSA-N |
SMILES |
O=C([C@H]1[C@H](C)CC[C@]2(C)CC[C@@]3(C)[C@]4(C)CC[C@@]5([H])C(C)(C)[C@H](O)CC[C@]5(C)[C@@]4([H])CC=C3[C@]21[H])O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Plectranthoic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



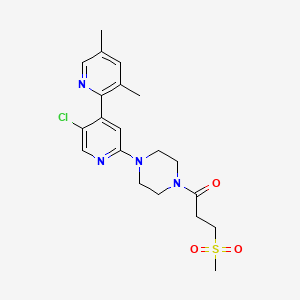

![2-[(3S,4R)-3-fluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]piperidin-4-yl]oxy-5-(1-methylimidazol-4-yl)pyridine-3-carboxamide](/img/structure/B610054.png)

![1,4:3,6-Dianhydro-2-O-(6-Chloro-5-{4-[1-(Hydroxymethyl)cyclopropyl]phenyl}-1h-Benzimidazol-2-Yl)-D-Mannitol](/img/structure/B610057.png)
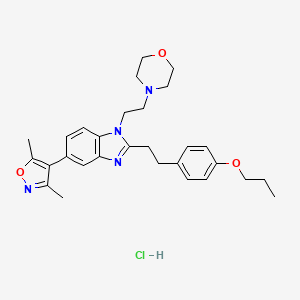
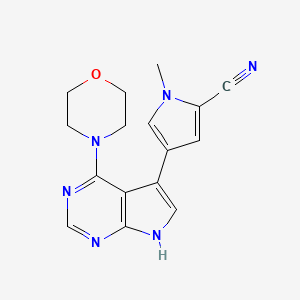
![(E)-1-(2-hydroxyphenyl)-3-((1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl)prop-2-en-1-one](/img/structure/B610064.png)

